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In Vitro Antifungal Spectrum of Efinaconazole and its Analogues: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of the novel triazole antifungal agent, efinaconazole, and its structural analogues. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antifungal therapies. This document details the mechanism of action, summarizes quantitative susceptibility data, and outlines the experimental protocols used to generate this data.

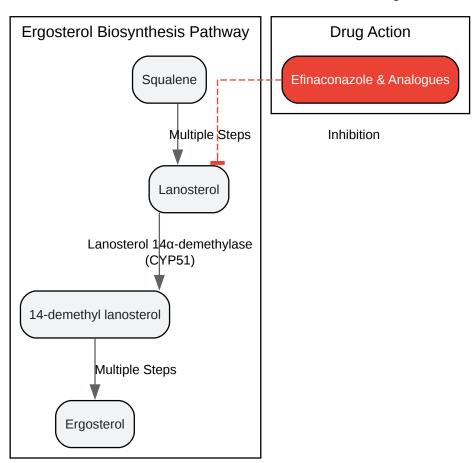
Introduction and Mechanism of Action

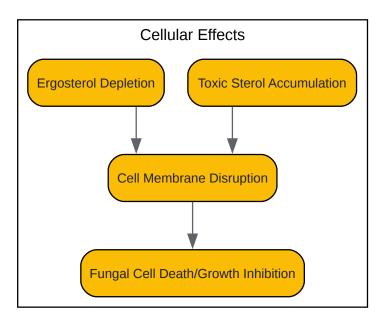
Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis. [1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α -demethylase. [1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. [3][4][5] By inhibiting this enzyme, efinaconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function. [3][4] This ultimately results in the inhibition of fungal growth and cell death. The potent in vitro activity of efinaconazole is attributed to its strong inhibition of ergosterol biosynthesis. [3]

The following diagram illustrates the mechanism of action of efinaconazole and its analogues within the ergosterol biosynthesis pathway.



Mechanism of Action of Efinaconazole and Analogues





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Mechanism of Action of Triazole Antifungals.



Experimental Protocols for In Vitro Susceptibility Testing

The in vitro antifungal activity of efinaconazole and its analogues is typically determined by broth microdilution methods following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Testing of Filamentous Fungi (Molds)

The susceptibility of dermatophytes and other filamentous fungi is determined according to the CLSI document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

- Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (PDA) to induce sporulation. Conidia are then harvested and suspended in a saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
- Assay Plates: The antifungal agents are serially diluted in RPMI 1640 medium with Lglutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS). These dilutions are then dispensed into 96-well microtiter plates.
- Incubation: The prepared inoculum is added to each well, and the plates are incubated at 35°C for 96 to 168 hours, depending on the growth rate of the fungal species.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥80% inhibition) compared to the drug-free growth control well.

Testing of Yeasts

For yeast species such as Candida and Cryptococcus, the CLSI document M27-A3, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts," is followed.

• Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1×106 to 5×100

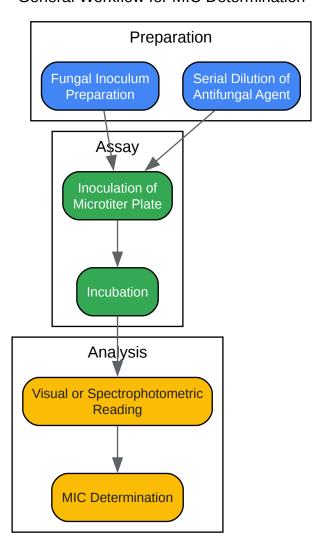


106 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5×103 to 2.5×103 CFU/mL.

- Assay Plates: Similar to the testing of molds, the antifungal agents are serially diluted in buffered RPMI 1640 medium and dispensed into 96-well plates.
- Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
- MIC Determination: The MIC is the lowest drug concentration at which a significant reduction in turbidity is observed compared to the growth control.

The following diagram outlines the general workflow for determining the MIC of antifungal agents.

General Workflow for MIC Determination





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Workflow for Determining the Minimum Inhibitory Concentration (MIC).

In Vitro Antifungal Spectrum of Efinaconazole Analogues

Structure-activity relationship (SAR) studies on 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, the chemical class to which efinaconazole belongs, have revealed key structural features that influence antifungal activity. Efinaconazole, referred to as compound (-)-40 in these studies, features a 4-methylenepiperidino group, which contributes to its potent, broad-spectrum activity. The following table summarizes the in vitro activity of efinaconazole and its analogues against Trichophyton mentagrophytes and Candida albicans.

Table 1: In Vitro Antifungal Activity of Efinaconazole Analogues (MIC in μg/mL)

Compound	R (Side Chain)	T. mentagrophytes	C. albicans
(-)-40 (Efinaconazole)	4-methylenepiperidino	0.006	0.012
(-)-39	4-methylpiperidino	0.025	0.05
(-)-41	4-methylenepiperidino (imidazole)	0.012	0.025
(-)-42	piperidino	0.1	0.4
(-)-43	morpholino	0.4	>25
(-)-44	4-hydroxypiperidino	0.4	1.6
(-)-45	hexamethyleneimino	0.05	0.4

Data sourced from

Ogura et al., 1999.

Activities for the

triazole derivatives are

presented unless

otherwise noted.



In Vitro Antifungal Spectrum of Efinaconazole

Efinaconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds. Its potency is often comparable or superior to that of other commonly used antifungal agents.

Activity Against Dermatophytes

Efinaconazole is highly active against dermatophytes, the primary causative agents of onychomycosis. The tables below summarize its activity against Trichophyton rubrum and Trichophyton interdigitale in comparison to other antifungals.

Table 2: In Vitro Activity of Efinaconazole and Comparators against Trichophyton rubrum Isolates

Antifungal Agent	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Geometric Mean MIC (µg/mL)
Efinaconazole	≤0.002 - 0.06	0.004	0.008	0.007
Luliconazole	0.0005 - 0.004	0.0005	0.001	0.0005
Lanoconazole	0.001 - 0.008	0.002	0.004	0.002
Terbinafine	0.004 - 0.125	0.008	0.016	0.011
Itraconazole	0.03 - 0.5	0.125	0.25	0.095
Fluconazole	8 - 64	16	32	12.77
Data compiled from multiple studies.[6][7][8]				

Table 3: In Vitro Activity of Efinaconazole and Comparators against Trichophyton interdigitale Isolates



Antifungal Agent	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Geometric Mean MIC (µg/mL)
Efinaconazole	0.002 - 0.06	0.008	0.015	0.007
Luliconazole	0.0005 - 0.004	0.0005	0.001	0.0005
Lanoconazole	0.001 - 0.008	0.002	0.004	0.002
Terbinafine	0.004 - 0.125	0.008	0.016	0.011
Itraconazole	0.03 - 0.5	0.125	0.25	0.095
Fluconazole	8 - 64	16	32	12.77
Data compiled from multiple studies.[6][7][8]				

Activity Against Yeasts

Efinaconazole demonstrates potent activity against various Candida species, including fluconazole-resistant strains, and other clinically important yeasts.

Table 4: In Vitro Activity of Efinaconazole and Comparators against Candida albicans Isolates



Antifungal Agent	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)
Efinaconazole	≤0.0005 - >0.25	0.004	0.03
Itraconazole	≤0.008 - >8	0.015	0.125
Terbinafine	0.03 - >64	1	8
Ciclopirox	0.06 - 2	0.25	0.5
Amorolfine	0.03 - 4	0.125	0.5

MIC values

determined at 48

hours. Data compiled

from multiple studies.

[8][10]

Activity Against Non-Dermatophyte Molds

Efinaconazole also shows a broad spectrum of activity against non-dermatophyte molds that can be associated with onychomycosis and other fungal infections.

Table 5: In Vitro Activity of Efinaconazole against Various Non-Dermatophyte Molds and Yeasts



Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)
Aspergillus spp.	20	0.0078	0.0078	0.0078
Fusarium spp.	21	0.03125 - 2	0.25	0.5
Scopulariopsis brevicaulis	15	0.03 - 0.25	0.06	0.125
Acremonium spp.	5	0.015 - 0.06	-	-
Paecilomyces spp.	3	0.008 - 0.015	-	-
Cryptococcus neoformans	10	0.002 - 0.008	0.004	0.008
Data compiled from multiple studies.[2][10]				

Conclusion

Efinaconazole and its analogues, particularly those with a 4-methylenepiperidino side chain, exhibit potent, broad-spectrum antifungal activity in vitro. The extensive data available for efinaconazole demonstrates its high potency against a wide array of dermatophytes, yeasts, and non-dermatophyte molds, often exceeding that of other established antifungal agents. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation and development of novel triazole antifungals based on the efinaconazole scaffold. This technical guide serves as a foundational resource for researchers aiming to further explore the potential of this chemical class in addressing the challenges of fungal infections.

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